N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
CAS No.:
Cat. No.: VC14763775
Molecular Formula: C21H28N6O2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N6O2 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C21H28N6O2/c1-29-13-12-26-11-8-17-18(6-5-7-19(17)26)23-20(28)14-21(9-3-2-4-10-21)15-27-16-22-24-25-27/h5-8,11,16H,2-4,9-10,12-15H2,1H3,(H,23,28) |
| Standard InChI Key | FXDCAUVFDNNEHG-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Introduction
Synthesis Pathway
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves multi-step organic reactions:
General Steps
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Indole Functionalization:
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The indole core is functionalized at the 4th position with a 2-methoxyethyl group using electrophilic substitution reactions.
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Formation of the Tetrazole Group:
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A precursor containing a nitrile group undergoes cycloaddition with azide sources (e.g., sodium azide) under acidic conditions to form the tetrazole ring.
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Coupling with Cyclohexyl Derivative:
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A cyclohexylmethylamine derivative is reacted with the functionalized indole compound to form the amide bond.
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Purification and Characterization:
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Techniques such as column chromatography, NMR spectroscopy, and mass spectrometry are used to confirm purity and structure.
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Spectroscopic Data
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NMR (Nuclear Magnetic Resonance):
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Proton (H-NMR) and carbon (C-NMR) spectra reveal characteristic peaks for the indole, methoxy, tetrazole, and cyclohexyl groups.
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IR (Infrared Spectroscopy):
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Amide bond: Strong absorption around 1650 cm (C=O stretching).
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Tetrazole ring: Peaks in the range of 1500–1600 cm.
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Mass Spectrometry:
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Molecular ion peak corresponding to , confirming molecular weight.
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Pharmaceutical Relevance
This compound's structure suggests potential bioactivity due to:
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The indole scaffold, which is common in many bioactive molecules such as serotonin analogs.
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The tetrazole ring, often used as a bioisostere for carboxylic acids in drug design.
Drug Development
Compounds with similar structures have been investigated for applications in:
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Anti-inflammatory agents
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Anticancer drugs
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Antimicrobial therapies
Research Applications
The compound may serve as a building block for further chemical modifications aimed at exploring structure-activity relationships (SAR).
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